molecular formula C6H6N2O2 B1361628 3-Methyl-5-nitropyridine CAS No. 6960-20-9

3-Methyl-5-nitropyridine

Cat. No. B1361628
CAS RN: 6960-20-9
M. Wt: 138.12 g/mol
InChI Key: OQWXZZCTJZOSGH-UHFFFAOYSA-N
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Description

3-Methyl-5-nitropyridine, also known as 5-Nitro-3-picoline, is a chemical compound with the empirical formula C6H6N2O2 . It has a molecular weight of 138.12 . The compound is typically available in the form of a powder .


Synthesis Analysis

The synthesis of nitropyridines, such as 3-Methyl-5-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The yield is about 77% .


Molecular Structure Analysis

The molecular structure of 3-Methyl-5-nitropyridine is represented by the SMILES string Cc1cncc(c1)N+=O . This indicates that the molecule consists of a pyridine ring with a methyl group (CH3) and a nitro group (NO2) attached to it .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .


Physical And Chemical Properties Analysis

3-Methyl-5-nitropyridine is a pale yellow crystalline powder . It has a melting point range of 92.5-98.5°C .

Scientific Research Applications

Organic Synthesis

3-Methyl-5-nitropyridine is used in organic synthesis . It is a key intermediate in the production of various organic compounds. The nitro group in the molecule can undergo various reactions, leading to a wide range of derivatives .

Preparation of 3-Hydroxy-5-methyl-2-nitropyridine

3-Methyl-5-nitropyridine can be used to prepare 3-hydroxy-5-methyl-2-nitropyridine through a nitration reaction . This compound could have potential applications in the synthesis of other complex organic molecules.

Synthesis of 2-Substituted-5-nitropyridines

From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitropyridines has been synthesized . These compounds could have potential applications in medicinal chemistry and drug discovery.

Synthesis of 4-Substituted-2-alkylamino-5-nitropyridines

3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group. High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines . These compounds could have potential applications in medicinal chemistry and drug discovery.

Crystal Growth Studies

3-Methyl-5-nitropyridine can be used in the study of crystal growth . Understanding the crystal growth of this compound can provide insights into its physical properties and potential applications in materials science.

Preparation of Imidazopyridines

From 4-aminopyridine, imidazopyridines have been synthesized . These heterocyclic compounds have a wide range of applications, including as key intermediates in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

3-Methyl-5-nitropyridine is classified as toxic if swallowed, harmful if inhaled, and toxic in contact with skin . It can cause skin irritation and serious eye damage . Protective measures such as wearing gloves, eye protection, and face protection are recommended when handling this compound .

Relevant Papers The relevant papers retrieved discuss the synthesis and reactions of nitropyridines . They provide valuable insights into the chemical properties and reactivity of 3-Methyl-5-nitropyridine and other nitropyridines .

properties

IUPAC Name

3-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-5-2-6(8(9)10)4-7-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWXZZCTJZOSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290585
Record name 3-METHYL-5-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-nitropyridine

CAS RN

6960-20-9
Record name 6960-20-9
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Record name 3-METHYL-5-NITROPYRIDINE
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Record name 3-Methyl-5-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the applications of 3-Methyl-5-nitropyridine in material science?

A1: Research indicates that 3-Methyl-5-nitropyridine serves as a valuable precursor in synthesizing monomers for polyimide production [, ]. For example, it can be reacted with bisphenol A to yield 2,2’-bis [4-(5-amino-3-methyl-2-pyridoxy) phenyl] propane, a diamine monomer. [] This monomer can subsequently undergo polymerization with various aromatic dianhydride monomers to produce polyimides. []

Q2: What are the characteristics of polyimides derived from 3-Methyl-5-nitropyridine?

A2: Polyimides synthesized using 3-Methyl-5-nitropyridine derived monomers demonstrate desirable thermal and mechanical properties. [] Studies reveal that these polyimide films exhibit a glass transition temperature (Tg) ranging from 236-300°C, indicating excellent thermal stability. [] Furthermore, they possess notable mechanical strength, with tensile strength ranging from 72-90MPa and a tensile modulus between 1.8-2.4Pa. []

Q3: Can 3-Methyl-5-nitropyridine be utilized in the synthesis of other organic compounds?

A3: Yes, 3-Methyl-5-nitropyridine serves as a starting material for synthesizing various organic compounds. For instance, it can be converted to 2-[3′-(Trifluoromethyl)anilino]-5-hydroxynicotinic acid through a multi-step synthesis involving intermediates like 5-amino-2-chloro-3-methylpyridine and 2-chloro-5-hydroxynicotinic acid. []

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